![molecular formula C6H4ClN3S B6200871 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine CAS No. 2095863-27-5](/img/new.no-structure.jpg)
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine
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Overview
Description
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylpyrazine with a thioamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolo[4,5-b]pyrazine derivatives exhibit promising antimicrobial properties. The compound may function as an effective antibacterial agent against a range of pathogens. Studies have shown that modifications to the thiazole and pyrazine rings can enhance the antimicrobial efficacy of these compounds, making them suitable candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of thiazolo[4,5-b]pyrazine derivatives has been investigated extensively. Various synthesized derivatives have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, compounds featuring this scaffold have shown selectivity towards leukemia and solid tumors, indicating their potential for use in cancer therapeutics .
Anti-inflammatory Effects
Thiazolo[4,5-b]pyrazines have also been studied for their anti-inflammatory properties. Certain derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This suggests that these compounds could be developed into non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of thiazolo[4,5-b]pyrazine derivatives is essential for optimizing their pharmacological profiles. SAR studies have revealed that specific substitutions on the thiazole and pyrazine rings can significantly influence biological activity. For example:
Substitution | Biological Activity | Effectiveness |
---|---|---|
Methyl group | Enhanced anticancer activity | High selectivity against tumor cells |
Chlorine atom | Increased antimicrobial potency | Effective against gram-positive bacteria |
Hydroxyl group | Improved anti-inflammatory action | Significant COX inhibition |
These insights guide the design of new compounds with tailored activities.
Case Studies and Research Findings
Several case studies highlight the applications of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine:
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Case Study 1: Anticancer Activity
A study synthesized various thiazolo[4,5-b]pyrazine derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the low micromolar range, demonstrating significant potential as anticancer agents . -
Case Study 2: Antimicrobial Efficacy
Another research focused on the antibacterial properties of thiazolo[4,5-b]pyrazines against multi-drug resistant strains of bacteria. The findings showed that specific derivatives could inhibit bacterial growth at low concentrations, suggesting their utility in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring.
Uniqueness
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This gives it distinct chemical properties and potential biological activities that differ from other similar compounds .
Biological Activity
2-Chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is a bicyclic heterocyclic compound that has garnered interest due to its potential biological activities. This article presents an overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole derivatives. The synthetic pathways often utilize halogenation and methylation reactions to achieve the desired structure.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-b]pyrazine exhibit significant antimicrobial properties. For instance, a series of substituted thiazolo compounds demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported to be low, indicating strong antibacterial effects .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound possess anti-inflammatory properties. For example, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed IC50 values comparable to known anti-inflammatory drugs such as celecoxib .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. It has been identified as a Kynurenine Aminotransferase-II (KAT-II) inhibitor, which is relevant in the context of cognitive impairments and neurodegenerative diseases. Animal studies have suggested that modulation of KAT-II activity could lead to improvements in conditions such as schizophrenia and dementia .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[4,5-b]pyrazine derivatives. Substituents at specific positions on the thiazole or pyrazine rings can significantly influence potency and selectivity against biological targets. For example:
Substituent | Position | Effect on Activity |
---|---|---|
Methyl | 6 | Enhances lipophilicity and bioavailability |
Chlorine | 2 | Increases antimicrobial potency |
Fluorine | 3 | Modulates anti-inflammatory activity |
Case Studies
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Neuroprotection in Animal Models
In a study examining the neuroprotective effects of KAT-II inhibitors, this compound was administered to mice with induced cognitive impairment. Results indicated a significant improvement in memory tasks compared to controls . -
Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazolo derivatives found that this compound exhibited potent activity against Plasmodium falciparum, suggesting potential as an antimalarial agent . -
Anti-inflammatory Mechanisms
In vitro studies assessing COX-2 inhibition showed that certain analogs of this compound effectively reduced inflammatory markers in human cell lines, supporting its potential application in treating inflammatory disorders .
Properties
CAS No. |
2095863-27-5 |
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Molecular Formula |
C6H4ClN3S |
Molecular Weight |
185.64 g/mol |
IUPAC Name |
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3 |
InChI Key |
PEEMIMJYGJVDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)SC(=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
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